molecular formula C11H9ClN2O3 B11866614 Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B11866614
M. Wt: 252.65 g/mol
InChI Key: ONGUEFVXXWAVQB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with a chloro group, an oxo group, and an ethyl ester group

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities

Biological Activity

Ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

  • Molecular Formula : C11H9ClN2O3
  • Molecular Weight : 232.65 g/mol

The compound features a naphthyridine core, which is known for its ability to interact with biological targets such as enzymes and receptors.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for different derivatives of naphthyridines have been reported to range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of this compound

PathogenMIC (μg/mL)MBC (μg/mL)
Staphylococcus aureus0.22-
Staphylococcus epidermidis0.25-

In addition to its bactericidal properties, this compound has shown efficacy in inhibiting biofilm formation, which is critical in treating chronic infections .

Antiviral Properties

Preliminary findings suggest that ethyl 6-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine derivatives may also possess antiviral activity. They have been evaluated for their ability to inhibit viral replication, making them potential candidates for antiviral drug development .

Anticancer Activity

Research indicates that this compound may inhibit tumor growth through various mechanisms. Studies have highlighted its potential as an anticancer agent by targeting specific pathways involved in cell proliferation and survival . The ability to act on DNA gyrase and dihydrofolate reductase (DHFR) has been noted, with IC50 values ranging from 12.27–31.64 μM for DNA gyrase inhibition .

Table 2: Inhibition Potency Against Key Enzymes

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
DHFR0.52 - 2.67

The biological activity of this compound can be attributed to its interaction with key enzymes involved in bacterial and cancer cell metabolism. The compound acts as an inhibitor of DNA gyrase and DHFR, both of which are essential for DNA replication and synthesis in prokaryotic and eukaryotic cells.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of various naphthyridine derivatives reported significant reductions in bacterial viability when treated with ethyl 6-chloro derivatives compared to controls .
  • Cancer Cell Line Testing : In vitro tests on cancer cell lines indicated that the compound reduced cell viability significantly at concentrations correlating with its IC50 values against DHFR .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 6-chloro-4-oxo-1H-1,8-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-5-14-10-7(9(8)15)3-6(12)4-13-10/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

ONGUEFVXXWAVQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=N2)Cl

Origin of Product

United States

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